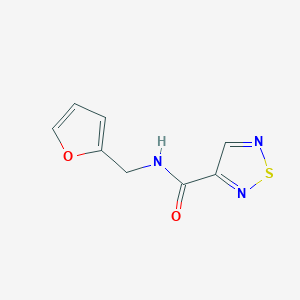![molecular formula C29H28N4O4 B5728507 N',N'''-(methylenedi-4,1-phenylene)bis[N-(4-methoxyphenyl)urea]](/img/structure/B5728507.png)
N',N'''-(methylenedi-4,1-phenylene)bis[N-(4-methoxyphenyl)urea]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'''-(methylenedi-4,1-phenylene)bis[N-(4-methoxyphenyl)urea], commonly known as MMB-4, is a synthetic compound that belongs to the class of arylalkylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes in the human body. MMB-4 has gained significant attention in the scientific community due to its potential therapeutic applications and its ability to serve as a research tool in various fields.
Mécanisme D'action
MMB-4 acts as a potent and selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Upon binding to the 5-HT2A receptor, MMB-4 activates a cascade of intracellular signaling pathways that ultimately lead to changes in neuronal activity and neurotransmitter release. These changes in neuronal activity and neurotransmitter release are thought to underlie the therapeutic effects of MMB-4 in various psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMB-4 are primarily mediated through its interaction with the serotonin 5-HT2A receptor. Activation of the 5-HT2A receptor by MMB-4 leads to changes in neuronal activity and neurotransmitter release, which can result in various physiological effects, such as altered mood, cognition, and perception. In addition, MMB-4 has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential therapeutic applications in the treatment of psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using MMB-4 in lab experiments is its high potency and selectivity for the serotonin 5-HT2A receptor. This makes it a valuable research tool for investigating the role of the 5-HT2A receptor in various physiological processes. However, one of the limitations of using MMB-4 in lab experiments is its potential toxicity and adverse effects. Therefore, careful consideration must be given to the dosage and administration of MMB-4 in lab experiments to minimize the risk of toxicity and adverse effects.
Orientations Futures
There are several future directions for research on MMB-4. One potential direction is the development of new and more potent agonists of the serotonin 5-HT2A receptor based on the structure of MMB-4. Another potential direction is the investigation of the therapeutic potential of MMB-4 in the treatment of various psychiatric disorders in humans. Additionally, further research is needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of MMB-4, which could lead to the development of more effective and targeted therapies for psychiatric disorders.
Méthodes De Synthèse
The synthesis of MMB-4 involves the reaction of 4-methoxyphenyl isocyanate with 4-bromo-2,5-dimethoxybenzaldehyde in the presence of sodium hydride, followed by the addition of methylamine and subsequent heating. The resulting product is then purified through column chromatography to obtain pure MMB-4.
Applications De Recherche Scientifique
MMB-4 has been extensively studied in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, MMB-4 has been used as a research tool to investigate the role of the serotonin 5-HT2A receptor in various physiological processes, such as mood regulation, cognition, and perception. In pharmacology, MMB-4 has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders, such as depression, anxiety, and schizophrenia. In medicinal chemistry, MMB-4 has been used as a lead compound to develop new and more potent agonists of the serotonin 5-HT2A receptor.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-[[4-[(4-methoxyphenyl)carbamoylamino]phenyl]methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4/c1-36-26-15-11-24(12-16-26)32-28(34)30-22-7-3-20(4-8-22)19-21-5-9-23(10-6-21)31-29(35)33-25-13-17-27(37-2)18-14-25/h3-18H,19H2,1-2H3,(H2,30,32,34)(H2,31,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVAJRBJXXPQFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-{[(4-methoxyanilino)carbonyl]amino}benzyl)phenyl]-N'-(4-methoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5728455.png)
![methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5728473.png)




![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol](/img/structure/B5728509.png)
![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)benzamide](/img/structure/B5728516.png)
